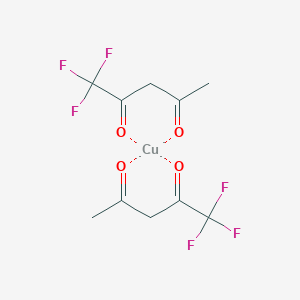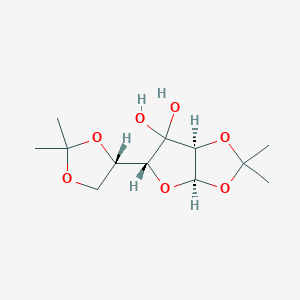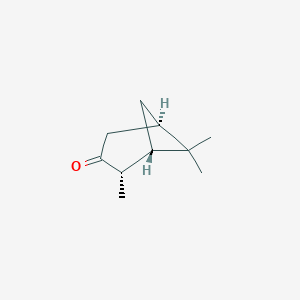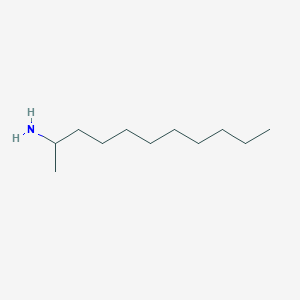
Sulfamato de níquel
Descripción general
Descripción
Nickel sulfamate is an inorganic compound that has a wide range of applications in scientific research. It is commonly used as a precursor for the deposition of nickel in electroplating and semiconductor industries. In addition, nickel sulfamate has been found to possess various biological activities that make it a useful tool for studying physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Agente de electrochapado y tratamiento de superficies
El sulfamato de níquel (II) se utiliza ampliamente como agente de electrochapado y tratamiento de superficies . Se utiliza en diversas industrias para el coloreado y la fundición de metales .
Ingeniería de microestructuras
El this compound juega un papel importante en la ingeniería de microestructuras. Se utiliza en la electrodeposición de níquel sobre sustrato AISI 430 a partir de un baño de sulfamato con aditivos iónicos y no iónicos . La concentración de estos aditivos, especialmente NaCl, modifica la microestructura del níquel .
Prevención de la corrosión
El this compound se utiliza en la deposición electroquímica, un método de procesamiento a baja temperatura económico y respetuoso con el medio ambiente, para la prevención de la corrosión . Está ganando un nuevo interés para recubrimientos funcionales para electrónica, sistemas de conversión y almacenamiento de energía, aplicaciones biomédicas y unión de componentes metálicos y cerámicos .
Propósitos decorativos
El níquel electrodepositado y las aleaciones de níquel, que se pueden obtener utilizando this compound, se utilizan para fines decorativos .
Resistencia al desgaste
El this compound se utiliza en las industrias automotriz, petrolera y gasística, y marítima, especialmente en aplicaciones donde la dureza y la resistencia al desgaste son esenciales .
Dispositivos microelectromecánicos (MEMS)
En el proceso básico de electroformado, el chapado de this compound se aplica ampliamente para la preparación de dispositivos microelectromecánicos (MEMS) . Para esta aplicación, se requieren películas de níquel por su baja tensión interna y alta dureza
Mecanismo De Acción
Target of Action
Nickel sulfamate primarily targets the surface of materials that require a coating of nickel . It is widely used in industrial surface finishing processes for electrodeposition of nickel . The compound interacts with the material’s surface, depositing a layer of nickel that is characterized by low internal stress and high deposition rates .
Mode of Action
Nickel sulfamate operates through an electrodeposition process . In this process, a power supply applies a direct current as a driving force, which causes the nickel ions in the nickel sulfamate solution to be reduced and deposited onto the material’s surface . The resulting nickel coating has unique properties such as precision, hardness, and controlled internal stress .
Biochemical Pathways
For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of chemical reactions . .
Pharmacokinetics
They are known to cause allergic reactions, and prolonged exposure can lead to serious health issues .
Result of Action
The primary result of nickel sulfamate’s action is the formation of a nickel coating on the target material . This coating is characterized by low internal stress, high deposition rates, and good ductility . These properties make nickel sulfamate particularly useful in applications that require precise sizing, such as electroforming .
Action Environment
The effectiveness of nickel sulfamate can be influenced by various environmental factors. For instance, the pH of the solution can affect the quality of the nickel deposits . Additionally, the temperature and current density during the electrodeposition process can also alter the characteristics of the deposit . Therefore, careful control of these environmental factors is crucial for optimizing the action of nickel sulfamate .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Nickel sulfamate interacts with various enzymes, proteins, and other biomolecules in the process of nickel electroplating . The nature of these interactions is complex and depends on numerous factors, including the specific conditions of the electroplating process .
Cellular Effects
It is known that nickel compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nickel sulfamate’s action is primarily related to its role in the nickel-electroplating process . It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel sulfamate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Nickel sulfamate at different dosages in animal models have not been extensively studied. Like other nickel compounds, it could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
Nickel sulfamate is involved in the metabolic pathways related to the nickel-electroplating process . It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Nickel sulfamate is transported and distributed within cells and tissues during the nickel-electroplating process . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles during the nickel-electroplating process .
Propiedades
IUPAC Name |
nickel(2+);disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERTUBUCQCSNJU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni(SO3NH2)2, H4N2NiO6S2 | |
| Record name | Nickel(II) sulfamate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Nickel(II)_sulfamate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5329-14-6 (Parent) | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2065622 | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nickel sulfamate, 50% aqueous solution: blue-green liquid; [MSDSonline] | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) sulfamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13770-89-3 | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, nickel(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using nickel sulfamate baths for electroplating compared to other nickel salts like nickel sulfate?
A1: Nickel sulfamate baths offer several advantages: [, , , , ]
Q2: What are the common additives used in nickel sulfamate baths and how do they affect the deposit properties?
A3:
- Sodium Dodecyl Sulfate (SLS): Improves the leveling and brightness of the deposit. [, ] The concentration of SLS significantly influences the mechanical properties and can lead to structural changes in the deposit. []
Q3: Can organic solvents be used in nickel sulfamate baths and how do they affect the properties of the deposit?
A4: Yes, organic solvents like formamide can be used. They offer a wider electrochemical window, enabling the deposition of metals with more electronegative potentials than hydrogen. Deposits from such baths have shown fine-grained structure, moderate hardness, and a correlation between hydrogen content and hardness. [, ]
Q4: What is the role of agitation in nickel sulfamate electroplating?
A5: Agitation, particularly ultrasonic agitation, plays a crucial role in: [, ]
Q5: How does the addition of nanoparticles, like alumina (Al2O3) or zirconia (ZrO2), affect the properties of nickel deposits?
A6: Incorporating nanoparticles like Al2O3 and ZrO2 into the nickel matrix can significantly enhance the mechanical properties, including hardness and wear resistance, of the resulting composite coatings. [, , ]
Q6: How does the presence of chloride ions affect the anodic behavior of nickel in a nickel sulfamate bath?
A7: Chloride ions play a crucial role in preventing the passivation of nickel anodes, particularly at low current densities. This improves the efficiency and stability of the electroplating process. [, ]
Q7: What electrochemical techniques are used to study the kinetics of electrode reactions in nickel sulfamate solutions?
A8: Techniques like multipulse current measurements and electrochemical impedance spectroscopy (EIS) are valuable tools for understanding the kinetics of electrode reactions, including: [, ]
Q8: How can real-time stress sensors be used in nickel sulfamate electroforming?
A9: Real-time stress sensors offer valuable insights during the electroforming process: []
Q9: What are the environmental concerns associated with traditional boric acid-containing nickel sulfamate baths?
A10: Boric acid-containing effluents face increasing regulations due to their potential environmental impact. Research is focused on finding less harmful alternatives, such as organic acid buffers, for more sustainable electroplating practices. []
Q10: How can electrodialysis be applied for resource recovery from nickel sulfamate plating rinse water?
A11: Electrodialysis offers a promising approach for recovering valuable components from rinse water: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




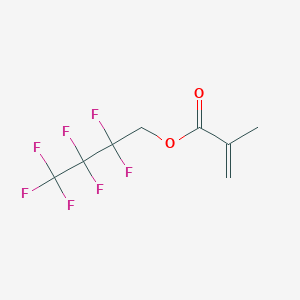

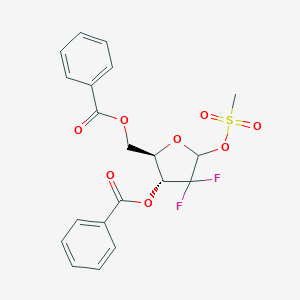
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
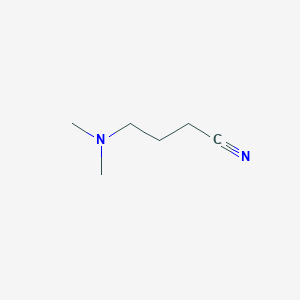
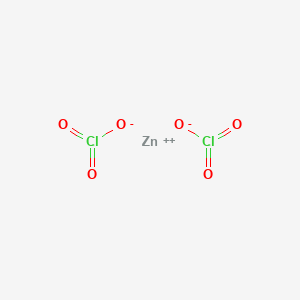
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)

